

Spectroscopic Profile of 4-Phenoxybenzoyl Chloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Phenoxybenzoyl chloride

Cat. No.: B168053

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **4-phenoxybenzoyl chloride** ($C_{13}H_9ClO_2$), a key intermediate in the synthesis of pharmaceuticals, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, and high-performance polymers.[1] An unambiguous understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document, intended for researchers, scientists, and drug development professionals, offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **4-phenoxybenzoyl chloride**, grounded in established spectroscopic principles and supported by field-proven insights.

Molecular Structure and Spectroscopic Correlation

The structural features of **4-phenoxybenzoyl chloride**, comprising a benzoyl chloride moiety linked to a phenoxy group at the para position, give rise to a distinct and interpretable spectroscopic fingerprint. The following diagram illustrates the molecular structure and the key regions relevant to the spectroscopic analysis.

Caption: Molecular structure of **4-phenoxybenzoyl chloride** with key spectroscopic regions highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For a reactive species like **4-phenoxybenzoyl chloride**, careful sample preparation

is crucial to prevent hydrolysis, which would lead to the formation of 4-phenoxybenzoic acid and complicate spectral interpretation.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** In a glovebox or under an inert atmosphere, accurately weigh 10-20 mg of **4-phenoxybenzoyl chloride** into a clean, dry NMR tube.
- **Solvent Addition:** Using a dry syringe, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The use of an anhydrous solvent is critical.
- **Homogenization:** Cap the NMR tube and gently agitate until the sample is fully dissolved.
- **Data Acquisition:** Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **4-phenoxybenzoyl chloride** is characterized by a series of multiplets in the aromatic region, corresponding to the nine protons on the two phenyl rings.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.10 - 8.07	m	2H	Protons ortho to the carbonyl group
7.45 - 7.41	m	3H	Protons on the phenoxy ring
7.28 - 7.23	m	2H	Protons on the phenoxy ring
7.12 - 7.07	m	3H	Protons on the phenoxy ring
7.03 - 6.98	m	3H	Protons meta to the carbonyl group

Solvent: CDCl_3 , Reference: TMS at 0 ppm.

^{13}C NMR (Carbon NMR) Data

The proton-decoupled ^{13}C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The carbonyl carbon of the acyl chloride is a particularly diagnostic signal.

Chemical Shift (δ) ppm	Assignment
167.1	Carbonyl carbon (C=O)
164.1	Aromatic carbon
154.5	Aromatic carbon
133.9	Aromatic carbon
130.3	Aromatic carbon
126.9	Aromatic carbon
125.1	Aromatic carbon
120.4	Aromatic carbon
117.1	Aromatic carbon

Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of **4-phenoxybenzoyl chloride** is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride.

Experimental Protocol: FT-IR Spectroscopy

Due to the moisture sensitivity of **4-phenoxybenzoyl chloride**, sample preparation for IR analysis must be conducted in a dry environment.

- **Sample Preparation (Thin Film):** In a fume hood with low humidity or a glovebox, place a small drop of neat **4-phenoxybenzoyl chloride** onto a dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
- **Assembly:** Place a second salt plate on top of the first, gently pressing to create a thin, uniform film of the liquid between the plates.
- **Data Acquisition:** Immediately place the salt plate assembly into the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plates should be run first.

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium-Weak	Aromatic C-H stretch
~1770	Strong	C=O stretch (acyl chloride)
~1600, ~1500, ~1450	Medium-Strong	Aromatic C=C ring stretches
~1240	Strong	Aryl-O-C stretch (asymmetric)
~850-750	Strong	C-Cl stretch

The high frequency of the carbonyl stretch (~1770 cm⁻¹) is characteristic of acyl chlorides and is a result of the electron-withdrawing effect of the chlorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation of identity.

Experimental Protocol: Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method for analyzing relatively volatile and thermally stable compounds like **4-phenoxybenzoyl chloride**.

- **Sample Preparation:** Prepare a dilute solution (e.g., 10-100 ppm) of **4-phenoxybenzoyl chloride** in a dry, volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC-MS Analysis:** Inject the sample into a GC-MS system. The gas chromatograph will separate the analyte from any impurities before it enters the mass spectrometer.
- **Ionization and Detection:** In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data and Fragmentation

The molecular weight of **4-phenoxybenzoyl chloride** is 232.66 g/mol [\[1\]](#) The mass spectrum is expected to show a molecular ion peak (M^+) at m/z 232 (for the ^{35}Cl isotope) and 234 (for the ^{37}Cl isotope) in an approximate 3:1 ratio.

A key fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion.[\[1\]](#)

- m/z 232/234 (M^+): The molecular ion.
- m/z 197: The base peak, corresponding to the $[M-\text{Cl}]^+$ fragment (the 4-phenoxybenzoyl acylium ion). This ion is resonance-stabilized.
- m/z 169: Loss of carbon monoxide (CO) from the acylium ion, resulting in the $[M-\text{Cl}-\text{CO}]^+$ fragment.
- m/z 77: Phenyl cation ($[\text{C}_6\text{H}_5]^+$).

Summary and Conclusion

The spectroscopic data presented in this guide provide a robust analytical framework for the identification and characterization of **4-phenoxybenzoyl chloride**. The ^1H and ^{13}C NMR spectra offer a detailed map of the molecule's carbon-hydrogen skeleton, while the characteristic high-frequency carbonyl stretch in the IR spectrum is a clear indicator of the acyl chloride functional group. Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of a stable acylium ion.

By leveraging these spectroscopic techniques and adhering to the provided experimental protocols, researchers can confidently verify the identity and purity of **4-phenoxybenzoyl chloride**, ensuring the integrity of their synthetic endeavors in pharmaceutical and materials science research.

References

- PubChem. **4-Phenoxybenzoyl chloride**. National Center for Biotechnology Information. [\[Link\]](#)
- Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [\[Link\]](#)
- Royal Society of Chemistry. Preparing a sample for infrared spectroscopy. [\[Link\]](#)
- AZoM. The Ideal Samples for Analyzing Using Infrared Spectroscopy. [\[Link\]](#)
- ALWSCI. How To Prepare And Run An NMR Sample. [\[Link\]](#)
- University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [\[Link\]](#)
- Chemguide. mass spectra - fragmentation patterns. [\[Link\]](#)

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